![molecular formula C27H25F3N4O4 B586258 TCS-21311-d8 CAS No. 1795025-02-3](/img/no-structure.png)
TCS-21311-d8
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Overview
Description
Molecular Structure Analysis
The molecular formula of TCS-21311-d8 is C27H17D8F3N4O4, and its molecular weight is 534.56 . The chemical name is 3- [5- [4- (2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2- (trifluoromethyl)phenyl]-4- (1 H -indol-3-yl)-1 H -pyrrole-2,5-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of TCS-21311-d8 include a molecular weight of 526.51, a chemical formula of C27H25F3N4O4, and it is soluble to 100 mM in DMSO .Scientific Research Applications
JAK3 Inhibition
TCS-21311-d8 is a potent inhibitor of Janus Kinase 3 (JAK3), with an IC50 value of 8 nM . JAK3 is a type of protein tyrosine kinase that is involved in the signaling pathways of various cytokines and growth factors. Inhibiting JAK3 can be beneficial in treating diseases like rheumatoid arthritis, psoriasis, and certain types of cancer.
Selectivity Over Other JAKs
This compound is selective for JAK3 over other members of the JAK family, such as JAK1, JAK2, and TYK2 . The IC50 values for these kinases are 1017 nM, 2550 nM, and 8055 nM respectively . This selectivity can be advantageous in designing targeted therapies with fewer side effects.
GSK-3β Inhibition
TCS-21311-d8 also inhibits Glycogen Synthase Kinase 3 beta (GSK-3β), with an IC50 value of 3 nM . GSK-3β is involved in numerous cellular processes, including cell division, apoptosis
Mechanism of Action
Target of Action
TCS-21311-d8 is a potent inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the Janus kinase family, which also includes JAK1, JAK2, and Tyk2 . These kinases play a key role in initiating signaling events triggered by cytokines . In addition to JAK3, TCS-21311-d8 also inhibits Glycogen Synthase Kinase 3 beta (GSK-3β) , Protein Kinase C alpha (PKCα) , and Protein Kinase C theta (PKCθ) .
Mode of Action
TCS-21311-d8 inhibits JAK3 by binding to the kinase domain, thereby preventing the phosphorylation of substrates and the initiation of downstream signaling pathways . It is highly selective for JAK3 over JAK1, JAK2, and Tyk2 . The compound also inhibits GSK-3β, PKCα, and PKCθ .
Biochemical Pathways
The inhibition of JAK3 by TCS-21311-d8 impacts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune response . The inhibition of GSK-3β, PKCα, and PKCθ can also affect multiple cellular pathways, including those involved in cell survival, proliferation, and inflammation .
Result of Action
The inhibition of JAK3 by TCS-21311-d8 can lead to the modulation of immune responses, making it a potential therapeutic target for inflammatory diseases, autoimmune diseases, and organ transplant rejection . The inhibition of GSK-3β, PKCα, and PKCθ can also have various cellular effects, depending on the specific cellular context .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for TCS-21311-d8 involves the reaction of starting materials through a series of steps to form the final compound.", "Starting Materials": [ "4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile-d8", "4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile", "Sodium hydride", "Diethyl carbonate", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile-d8 is reacted with sodium hydride in dry DMF to form the corresponding anion.", "Step 2: The anion is then reacted with diethyl carbonate to form the corresponding ester.", "Step 3: The ester is then reacted with 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile in the presence of palladium on carbon and hydrogen gas to form the final compound, TCS-21311-d8." ] } | |
CAS RN |
1795025-02-3 |
Molecular Formula |
C27H25F3N4O4 |
Molecular Weight |
534.565 |
IUPAC Name |
3-(1H-indol-3-yl)-4-[5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2 |
InChI Key |
CLGRAWDGLMENOD-PMCMNDOISA-N |
SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |
synonyms |
3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-(piperazinyl-d8)]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione; TCS 21311-d8; |
Origin of Product |
United States |
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